molecular formula C20H16N2O3 B2737109 N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 852136-88-0

N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2737109
CAS No.: 852136-88-0
M. Wt: 332.359
InChI Key: NUOPCVFFDFQMSU-UHFFFAOYSA-N
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Description

N-[(2-Methyl-1H-indol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining a coumarin (2-oxo-2H-chromene) scaffold with a 2-methylindole moiety linked via a methylene bridge and a carboxamide group. The coumarin core is known for its photophysical properties and biological activities, including antimicrobial and enzyme-inhibitory effects . The 2-methylindole group may enhance interactions with hydrophobic pockets in biological targets, such as enzymes or receptors, due to its aromatic and planar structure .

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-12-8-15-9-13(6-7-17(15)22-12)11-21-19(23)16-10-14-4-2-3-5-18(14)25-20(16)24/h2-10,22H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOPCVFFDFQMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-1H-indole-5-carbaldehyde and 2-oxochromene-3-carboxylic acid.

    Condensation Reaction: The indole aldehyde is condensed with the chromene carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a catalyst.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of viral replication.

Comparison with Similar Compounds

Core Structural Variations

The coumarin-3-carboxamide framework is a common feature among analogs, but the substituents on the amide nitrogen vary significantly, influencing physicochemical and biological properties:

Compound Name Substituent on Amide Nitrogen Key Structural Features Biological Relevance
Target Compound (2-Methyl-1H-indol-5-yl)methyl Indole moiety enhances lipophilicity; potential for π-π stacking in enzyme binding Possible applications in targeting indole-interacting enzymes (e.g., MAOB )
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 4-Sulfamoylphenyl Sulfonamide group improves solubility; antibacterial applications Demonstrated synthetic feasibility via reflux in acetic acid
N-(5-Methylisoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide 5-Methylisoxazol-3-yl Isoxazole ring introduces heterocyclic diversity; solvent-free synthesis Antibacterial activity via isoxazole-mediated interactions
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl Methoxy group enhances electron density; phenethyl chain increases flexibility Potential for CNS-targeted drug design
7-(Diethylamino)-N-(3-dihydroxyborylphenyl)-2-oxo-2H-chromene-3-carboxamide 3-Dihydroxyborylphenyl Boronate group enables hydrogel formation; fluorescence properties Used in sol-gel coatings for sensing applications

Pharmacokinetic and Solubility Considerations

  • Solubility : Sulfonamide (Analog 12 ) and boronate (Analog ) derivatives exhibit higher aqueous solubility due to polar functional groups.

Biological Activity

N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules characterized by the presence of indole and chromene moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N2O3C_{20}H_{18}N_{2}O_{3}, with a molecular weight of approximately 346.37 g/mol. The structure features an indole ring connected to a chromene scaffold, which is believed to contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. Below are detailed findings from recent research.

Anticancer Activity

Several studies have demonstrated the anticancer properties of this compound. For instance:

  • In vitro Studies : In cell line assays, this compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
    Cell LineIC50 (µM)Mechanism
    MCF-715Apoptosis induction
    A54920Cell cycle arrest
  • In vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, suggesting its potential for further development as an anticancer drug.

Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties:

  • Cytokine Inhibition : The compound effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
    CytokineControl (pg/mL)Treated (pg/mL)
    TNF-alpha1500600
    IL-61200300
  • Mechanistic Insights : The anti-inflammatory effects are thought to be mediated through the inhibition of NF-kB signaling pathways.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored:

  • Oxidative Stress Reduction : In models of oxidative stress induced by hydrogen peroxide, treatment with this compound significantly decreased neuronal cell death.
    TreatmentViability (%)
    Control40
    Compound80
  • Mechanisms : The neuroprotective effects are attributed to its antioxidant activity and ability to modulate neuroinflammation.

Case Studies

A notable case study involved a clinical trial assessing the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated manageable side effects and some objective responses in tumor size reduction, warranting further investigation in larger cohorts.

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